N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-12-9-13(2)15(4)19(14(12)3)28(25,26)23-16-7-8-17-18(10-16)27-11-21(5,6)20(24)22-17/h7-10,23H,11H2,1-6H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATONPIUULUTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 316.4 g/mol. The structure includes a tetrahydrobenzo[b][1,4]oxazepine core and a sulfonamide group that enhances its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₃S |
| Molecular Weight | 316.4 g/mol |
| Chemical Class | Sulfonamide |
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
1. Inhibition of Enzymatic Activity
The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been reported to inhibit squalene synthase and farnesyl diphosphate synthase (FPPS), which are crucial in cholesterol biosynthesis and other lipid metabolic processes.
- Squalene Synthase Inhibition : Exhibited IC₅₀ values in the nanomolar range against liver microsomes from various species.
- FPPS Inhibition : Demonstrated IC₅₀ values indicating strong inhibitory effects on Trypanosoma cruzi FPPS.
2. Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi:
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective at higher concentrations |
3. Anticancer Potential
Studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same chemical class:
- Antiparasitic Activity : A study demonstrated that derivatives of oxazepine compounds effectively inhibited the growth of Trypanosoma cruzi with IC₅₀ values as low as 0.67 μM .
- Pharmacological Characterization : Research on structurally similar compounds revealed significant binding affinities towards specific targets involved in inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other benzoxazepine derivatives and sulfonamide-containing molecules. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity (where available).
Structural Analogues from Published Research
Key analogues include sulfonamide-functionalized benzoxazepines reported in the literature (). These compounds differ in substituents on the oxazepine core and the sulfonamide group:
Key Differences and Implications
Core Structure: The target compound features a benzo[b][1,4]oxazepine core, while analogues like compounds 13, 14, and 25 () are based on benzo[e][1,4]oxazepine. The position of the oxygen atom in the fused benzene ring (b vs.
Substituents on the Oxazepine Ring :
- The 3,3-dimethyl substituents in the target compound introduce rigidity and steric hindrance compared to the 1-oxetan-3-yl (compound 13 ) or 1-phenyl (compound 14 ) groups in analogues. This may affect solubility and metabolic stability .
Sulfonamide Group :
- The 2,3,5,6-tetramethylbenzenesulfonamide moiety in the target compound is bulkier and more lipophilic than the methanesulfonamide groups in compounds 13–25 . This difference could enhance target affinity but reduce aqueous solubility .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing this compound, and what analytical methods validate its structural integrity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonamide coupling, cyclization, and hydrogenation. For example, Pd/C-catalyzed hydrogenation under H₂ atmosphere is effective for reducing intermediates (e.g., diazenyl groups) . Purification via column chromatography (silica gel, DCM/EtOAc gradients) is critical. Structural validation requires -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Discrepancies in spectral data (e.g., unexpected splitting in NMR) should be resolved using 2D-NMR techniques like COSY or HSQC .
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
- Methodological Answer : Purity is typically confirmed via HPLC (C18 column, acetonitrile/water gradients) with UV detection at 254 nm. Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, or acidic/basic conditions) followed by LC-MS analysis to identify decomposition products. For hygroscopic or oxygen-sensitive samples, storage under inert gas (N₂/Ar) in amber vials is recommended .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Methodological Answer : Yield optimization requires systematic screening of catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation), solvents (polar aprotic vs. ethereal), and reaction temperatures. For example, increasing reaction time or temperature in cyclization steps may improve conversion rates but risks side-product formation. Design of Experiments (DoE) software can model variable interactions and identify optimal conditions .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) with explicit solvent models to simulate NMR spectra. Compare experimental and computed -NMR shifts; deviations >0.5 ppm may indicate incorrect tautomer or stereochemical assignments .
Q. How does the compound’s reactivity vary under oxidative, reductive, or nucleophilic conditions?
- Methodological Answer : The sulfonamide group is susceptible to oxidation (e.g., H₂O₂ forms sulfoxides), while the oxazepine ring may undergo ring-opening under strong acids/bases. Reductive conditions (e.g., LiAlH₄) could reduce carbonyl groups. Monitor reactions via TLC and characterize products using IR (C=O stretch at ~1700 cm⁻¹) and MS fragmentation patterns .
Q. What in vitro assays are suitable for probing its biological activity, and how are structure-activity relationships (SAR) explored?
- Methodological Answer : Screen for kinase inhibition (e.g., ELISA-based assays) or receptor binding (radioligand displacement). For SAR, systematically modify substituents on the benzenesulfonamide or oxazepine moieties. For example, replacing methyl groups with bulkier substituents (e.g., isopropyl) may enhance steric hindrance and selectivity .
Q. How can computational modeling predict its pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer : Use tools like Schrödinger’s QikProp or SwissADME to estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability. Validate predictions with experimental data from Caco-2 cell assays or microsomal stability tests .
Q. What experimental approaches address low solubility in aqueous buffers for biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
